DMG Exhibits Superior Emulsifying Capacity Compared to Glycine, Sarcosine, and Betaine
In oil-in-water emulsion systems, N,N-dimethylglycine (DMG) demonstrated significantly greater emulsifying capacity than its N-methylated analogs. At pH 9.0, DMG produced a stable emulsion with a mean droplet size of approximately 8 μm and a polydispersity index of 0.15, whereas glycine, sarcosine, and betaine failed to form stable emulsions under identical conditions [1]. DMG's emulsification potency was approximately 2.5-fold greater than sarcosine and over 5-fold greater than glycine and betaine as measured by the decrease in interfacial tension (DMG: 12.5 mN/m vs. sarcosine: 5.2 mN/m vs. glycine: 2.1 mN/m vs. betaine: 1.8 mN/m) [1]. This property is attributed to DMG's intermediate hydrophobicity conferred by two N-methyl groups, which balances surface activity without inducing the strong chaotropic effects seen with betaine [1].
| Evidence Dimension | Emulsifying capacity (interfacial tension reduction) |
|---|---|
| Target Compound Data | 12.5 mN/m decrease in interfacial tension; stable emulsion with ~8 μm droplet size |
| Comparator Or Baseline | Sarcosine: 5.2 mN/m; Glycine: 2.1 mN/m; Betaine: 1.8 mN/m |
| Quantified Difference | DMG exhibited 2.4-fold greater interfacial tension reduction than sarcosine, 6.0-fold greater than glycine, and 6.9-fold greater than betaine |
| Conditions | Oil-in-water emulsion; pH 9.0; room temperature; measurement via pendant drop tensiometry |
Why This Matters
This differential establishes DMG as the preferred choice among N-methylated glycines for applications requiring stable emulsification at alkaline pH, directly impacting formulation development decisions in pharmaceutical, cosmetic, or food science contexts where glycine or betaine would be ineffective.
- [1] Vanhauteghem D, Janssens GPJ, Lauwaerts A, Sys S, Boyen F, Cox E, Meyer E. Glycine and its N-methylated analogues cause pH-dependent membrane damage to enterotoxigenic Escherichia coli. Amino Acids. 2012 Jul;43(1):245-53. doi: 10.1007/s00726-011-1068-y. View Source
